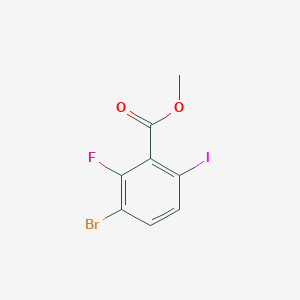

Methyl 3-bromo-2-fluoro-6-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-bromo-2-fluoro-6-iodobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely used in scientific research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Thermodynamic Properties and Group Additivity

The study of halogenosubstituted benzoic acids, including those with fluoro, chloro-, bromo-, and iodo-substituents, highlights the thermodynamic properties and provides insights into their structure-property relationships. Through high-level quantum-chemical methods, researchers have developed a system of group-additivity parameters that assist in evaluating the thermochemistry of these compounds, which is crucial for material sciences and understanding their environmental fate. This research can indirectly relate to the study of methyl 3-bromo-2-fluoro-6-iodobenzoate by providing a framework for assessing its thermodynamic properties (Zherikova & Verevkin, 2019).

Ionic Liquids and Corrosion Inhibition

Research on ionic liquids, such as 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has shown significant potential in corrosion inhibition for mild steel in acidic environments. These findings are part of a broader effort to understand how halogenated compounds, including those related to methyl 3-bromo-2-fluoro-6-iodobenzoate, can serve as effective corrosion inhibitors, showcasing their importance in material science and engineering applications (Bhaskaran et al., 2019).

Synthesis of Complex Molecules

The synthesis processes involving halogenated benzoates, such as the steps leading to the creation of vibralactone, demonstrate the utility of methyl 3-bromo-2-fluoro-6-iodobenzoate in complex organic syntheses. These methodologies, including reductive alkylation and iodolactonization, highlight the compound's role in synthesizing biologically active molecules and potential pharmaceuticals (Zhou & Snider, 2008).

Environmental Dehalogenation Processes

The study of Alcaligenes denitrificans NTB-1's ability to utilize halogenated benzoates, including bromo- and iodo-substitutes, for energy and carbon sources, underscores the environmental relevance of such compounds. These findings shed light on the biodegradation pathways of halogenated aromatic compounds and their potential impact on environmental pollution remediation strategies (van den Tweel, Kok, & de Bont, 1987).

Luminescent Properties of Lanthanide Complexes

Research on the luminescent properties of lanthanide complexes with halogenobenzoate ligands, including 4-fluorobenzoate and 4-iodobenzoate, provides insights into how the halogen substituents affect these properties. This is particularly relevant for the design and synthesis of new materials for optical applications, such as sensors and imaging agents, where compounds like methyl 3-bromo-2-fluoro-6-iodobenzoate could play a crucial role (Monteiro et al., 2015).

Propiedades

IUPAC Name |

methyl 3-bromo-2-fluoro-6-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRSGGGTNFARPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-fluoro-6-iodobenzoate | |

CAS RN |

1936253-89-2 |

Source

|

| Record name | methyl 3-bromo-2-fluoro-6-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)

![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)

![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)

![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)

![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one](/img/structure/B2711170.png)

![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)